[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl](4-cyclohexylpiperazin-1-yl)methanone
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Overview
Description
1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-cyclohexylpiperazine is a complex organic compound that features a triazole ring, a bromophenyl group, and a cyclohexylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-cyclohexylpiperazine typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halide in the presence of a palladium (Pd) catalyst.
Attachment of the Cyclohexylpiperazine Moiety: The final step involves the coupling of the triazole derivative with cyclohexylpiperazine, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-cyclohexylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-cyclohexylpiperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition, providing insights into molecular interactions and pathways.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-cyclohexylpiperazine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-(4-bromophenyl)-1-ethanol: A compound with a similar bromophenyl group but different functional groups.
4-bromobiphenyl: Another bromophenyl derivative with a biphenyl structure.
Uniqueness
1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-cyclohexylpiperazine is unique due to its combination of a triazole ring, bromophenyl group, and cyclohexylpiperazine moiety. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H26BrN5O |
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Molecular Weight |
432.4 g/mol |
IUPAC Name |
[1-(4-bromophenyl)-5-methyltriazol-4-yl]-(4-cyclohexylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C20H26BrN5O/c1-15-19(22-23-26(15)18-9-7-16(21)8-10-18)20(27)25-13-11-24(12-14-25)17-5-3-2-4-6-17/h7-10,17H,2-6,11-14H2,1H3 |
InChI Key |
MOBMJEIMEXRBDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)N3CCN(CC3)C4CCCCC4 |
Origin of Product |
United States |
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